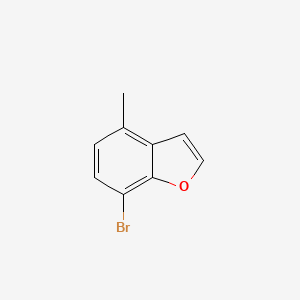

7-Bromo-4-methylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSLPAYCQRXDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610504 | |

| Record name | 7-Bromo-4-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799766-13-5 | |

| Record name | 7-Bromo-4-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-4-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Benzofuran Derivative

Benzofuran and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities that have led to the development of numerous therapeutic agents.[1][2] The strategic placement of substituents on the benzofuran scaffold allows for the fine-tuning of its pharmacological profile, making each new derivative a potential key to unlocking novel therapeutic pathways. This guide focuses on a specific, yet under-documented member of this family: 7-Bromo-4-methylbenzofuran.

While the broader class of benzofurans is extensively studied, specific, publicly available experimental data on the physicochemical properties of this compound remains elusive. This guide, therefore, adopts a dual approach. Firstly, it provides a comprehensive theoretical framework for understanding the expected physicochemical characteristics of this molecule, drawing upon the established knowledge of benzofuran chemistry. Secondly, it presents detailed, field-proven experimental protocols for the empirical determination of these properties. This dual-pronged strategy is designed to empower researchers to either predict the behavior of this compound in their systems or to generate the necessary experimental data with confidence and scientific rigor.

Disclaimer: The quantitative data presented in the tables and the spectral interpretations within this guide are illustrative and hypothetical, designed to serve as a template for researchers. They are based on the expected properties of a molecule with this structure. Due to the current lack of published experimental data for this compound, users of this guide are strongly encouraged to perform the described experimental protocols to obtain accurate, empirical data for their specific samples.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 799766-13-5 | [3][4] |

| Molecular Formula | C₉H₇BrO | [3][4] |

| Molecular Weight | 211.06 g/mol | [3][4] |

| Canonical SMILES | CC1=CC=C2C(=C1)C=CO2 | N/A |

Structural Elucidation: A Spectroscopic Approach

The precise arrangement of atoms within this compound is what dictates its chemical behavior. Spectroscopic techniques are the primary tools for confirming this structure.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] For this compound, both ¹H and ¹³C NMR would be indispensable.

Illustrative ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | H-2 |

| 7.30 | d | 1H | H-5 |

| 7.10 | d | 1H | H-6 |

| 6.80 | d | 1H | H-3 |

| 2.50 | s | 3H | -CH₃ |

Illustrative ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-7a |

| 145.0 | C-2 |

| 130.0 | C-3a |

| 128.0 | C-5 |

| 125.0 | C-4 |

| 120.0 | C-6 |

| 110.0 | C-7 |

| 105.0 | C-3 |

| 20.0 | -CH₃ |

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, the C-O-C ether linkage of the furan ring, and the C-Br bond.

Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1050 | Aryl-O stretch (furan) |

| 600-500 | C-Br stretch |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems like benzofuran. The absorption maxima (λ_max) can be influenced by the solvent polarity.

Expected UV-Vis Absorption

| Solvent | λ_max (nm) |

| Hexane | ~250, ~280 |

| Ethanol | ~255, ~285 |

Physicochemical Properties: Predicting Behavior in a Research Setting

Understanding the physicochemical properties of a compound is paramount for its application in drug discovery and development, influencing everything from solubility and formulation to its interaction with biological targets.

Physical State and Appearance

Based on similarly sized substituted benzofurans, this compound is expected to be a white to off-white crystalline solid at room temperature.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities will typically lead to a depression and broadening of the melting point. While no experimental value is publicly available, a predicted melting point would likely fall in the range of 50-100°C based on related structures.

Solubility Profile

The solubility of a compound dictates its suitability for various biological assays and formulation strategies. The presence of the non-polar benzofuran core and the bromine atom suggests that this compound will exhibit poor solubility in aqueous media and good solubility in common organic solvents.

Predicted Solubility at Room Temperature

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | Predominantly non-polar structure. |

| Ethanol | Soluble | Polarity is suitable for interaction. |

| Methanol | Soluble | Similar to ethanol. |

| Dichloromethane | Very Soluble | A common solvent for non-polar to moderately polar organic compounds. |

| Acetone | Soluble | A versatile polar aprotic solvent. |

| Diethyl Ether | Soluble | A common non-polar solvent. |

| Hexane | Sparingly Soluble | May be too non-polar to effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties (ADME). A positive LogP value indicates a preference for a lipidic environment over an aqueous one. For this compound, a moderately high positive LogP value is anticipated.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Workflow for Comprehensive Characterization

Caption: A logical workflow for the comprehensive physicochemical characterization of this compound.

Melting Point Determination (Capillary Method)

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the heating rate to a rapid setting initially to get an approximate melting point. Once the approximate range is known, repeat the measurement with a fresh sample, heating rapidly to about 20°C below the expected melting point, then reducing the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Reporting: Report the melting point as a range. For a pure compound, this range should be narrow.

Solubility Determination (Qualitative)

Principle: This method provides a qualitative assessment of a compound's solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, purification, and biological assays.

Materials:

-

Small test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, dichloromethane, hexane, DMSO)

Procedure:

-

Sample Preparation: Add approximately 10 mg of this compound to a small, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the solubility in each solvent.

Spectroscopic Analysis Protocols

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and ensure the sample is fully dissolved.

Data Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If further structural confirmation is needed, consider 2D NMR experiments such as COSY and HSQC.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Data Acquisition:

-

Use a quartz cuvette.

-

Blank the spectrophotometer with the pure solvent.

-

Measure the absorbance of each of the diluted solutions across the UV-Vis range (typically 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Stability and Reactivity

The benzofuran ring is generally stable, but the presence of the bromine atom and the methyl group can influence its reactivity.

-

Stability: this compound is expected to be stable under normal laboratory conditions. However, like many organic molecules, it should be protected from excessive heat and light to prevent degradation.

-

Reactivity: The bromine atom at the 7-position is a potential site for nucleophilic aromatic substitution or for participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable intermediate for the synthesis of more complex molecules. The methyl group could potentially be a site for radical halogenation under appropriate conditions. The furan ring can also undergo certain electrophilic substitution reactions.

Conclusion and Future Directions

This compound, while not extensively characterized in the public domain, represents a promising scaffold for further exploration in medicinal chemistry. Its physicochemical properties, once empirically determined using the protocols outlined in this guide, will be critical in guiding its development as a potential therapeutic agent or as a key intermediate in the synthesis of novel bioactive compounds. The logical workflows and detailed methodologies provided herein are intended to serve as a robust foundation for researchers venturing into the study of this and other novel benzofuran derivatives. The continued investigation into the structure-activity relationships of substituted benzofurans is a vibrant area of research with the potential to yield significant advancements in drug discovery.

References

Spectroscopic Data for 7-Bromo-4-methylbenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methylbenzofuran is a substituted benzofuran, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of these compounds. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering a valuable resource for researchers engaged in its synthesis and utilization.

Due to the limited availability of published experimental spectra for this compound, this guide presents high-quality predicted spectroscopic data. These predictions are grounded in established principles of spectroscopic interpretation and are supplemented with comparative data from structurally related compounds to ensure the highest possible accuracy and utility.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic benzofuran core, the bromine substituent at position 7, and the methyl group at position 4, give rise to a unique and predictable spectroscopic fingerprint. Understanding the influence of each component on the overall spectra is key to its interpretation.

Caption: Relationship between the molecular structure of this compound and the information provided by different spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 2H | Aromatic H (H-2, H-3) |

| ~7.2 | d | 1H | Aromatic H (H-5) |

| ~7.0 | d | 1H | Aromatic H (H-6) |

| ~2.5 | s | 3H | Methyl H (-CH₃) |

Interpretation:

-

Aromatic Protons (H-2, H-3, H-5, H-6): The protons on the benzofuran ring system are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the furan ring (H-2 and H-3) will likely be multiplets due to coupling with each other. The protons on the benzene ring (H-5 and H-6) are expected to be doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom at position 7 will deshield the adjacent proton H-6, causing it to appear at a relatively downfield chemical shift.

-

Methyl Protons (-CH₃): The three protons of the methyl group at position 4 are in an identical chemical environment and are not coupled to any other protons, thus they will appear as a sharp singlet. Its position around δ 2.5 ppm is characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: ~3-4 s

-

Spectral width: 0-12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with baseline correction and phasing. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-7a |

| ~145 | C-2 |

| ~130 | C-3a |

| ~128 | C-4 |

| ~125 | C-6 |

| ~122 | C-5 |

| ~107 | C-3 |

| ~105 | C-7 (attached to Br) |

| ~16 | -CH₃ |

Interpretation:

-

Aromatic and Heterocyclic Carbons: The eight carbon atoms of the benzofuran core will resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the electronegative oxygen (C-7a) and the carbon C-2 will be the most downfield. The carbon atom bearing the bromine (C-7) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically around δ 15-20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: ~1-2 s

-

Spectral width: 0-200 ppm

-

Decoupling: Proton broadband decoupling.

-

-

Processing: Apply a Fourier transform with baseline correction and phasing. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methyl) | Medium |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| 1250-1000 | C-O stretch (aryl ether) | Strong |

| ~800 | C-H bend (aromatic) | Strong |

| ~600 | C-Br stretch | Medium |

Interpretation:

-

Aromatic C-H Stretch: The presence of the aromatic ring will be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methyl group will show C-H stretching absorptions just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: The carbon-carbon double bond stretching within the aromatic rings will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the aryl ether C-O bond.

-

C-Br Stretch: The carbon-bromine bond will have a characteristic stretching vibration in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, and acquire a background spectrum of the pure KBr pellet or salt plate for subtraction.

-

Processing: The instrument software will perform the Fourier transform and background correction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 210/212 | Molecular ion [M]⁺ and [M+2]⁺ |

| 195/197 | [M - CH₃]⁺ |

| 131 | [M - Br]⁺ |

| 103 | [M - Br - CO]⁺ |

Interpretation:

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 210 and 212. This isotopic pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation Pattern: The most likely fragmentation pathways would involve the loss of the methyl group to give a fragment at m/z 195/197, and the loss of the bromine atom to give a fragment at m/z 131. Further fragmentation could involve the loss of carbon monoxide (CO) from the furan ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will induce fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize this compound. The detailed interpretation of the expected spectral features, along with the provided experimental protocols, serves as a practical resource for scientists working with this and related benzofuran derivatives. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data whenever possible.

An In-depth Technical Guide to the Discovery and Natural Occurrence of Substituted Benzofurans

Introduction

The benzofuran scaffold, a heterocyclic compound comprised of fused benzene and furan rings, represents a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in nature, particularly in higher plants and fungi, underscores its evolutionary significance as a privileged structure for interacting with biological systems.[2][4][5] This guide provides a comprehensive technical overview of the discovery and natural occurrence of substituted benzofurans, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the rich diversity of these compounds, their natural sources, and the methodologies for their isolation and synthesis, grounding our discussion in the causality of experimental choices and established scientific principles.

The therapeutic relevance of benzofurans is extensive, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, antiviral, and neuroprotective properties.[1][4][6][7] Prominent examples of benzofuran-containing drugs include amiodarone, used for cardiac arrhythmias, and psoralen, employed in the treatment of skin disorders like psoriasis.[2][8] The inherent bioactivity of this scaffold continues to inspire the design and synthesis of novel therapeutic agents.[2][9]

PART 1: Natural Occurrence and Isolation of Substituted Benzofurans

Substituted benzofurans are ubiquitously distributed throughout the plant kingdom, with a significant concentration in families such as Asteraceae, Moraceae, Fabaceae, and Rutaceae.[2][10][11][12] They are also found as metabolites from fungi and marine organisms.[5][13] The structural diversity of naturally occurring benzofurans is vast, ranging from simple substituted scaffolds to complex polycyclic structures.

Major Classes and Natural Sources

The following table summarizes some of the major classes of naturally occurring substituted benzofurans and their representative plant sources.

| Class of Benzofuran | Representative Compound(s) | Natural Source(s) | Key Biological Activities |

| Simple Benzofurans | Euparin, Cicerfuran | Eupatorium chinense, Cicer arietinum (chickpea) | Antifungal, Antibacterial[7][12] |

| Neolignans | Ailanthoidol | Zanthoxylum ailanthoides | Antiviral, Antioxidant, Antifungal[2][14] |

| Coumestans | Coumestrol | Medicago sativa (alfalfa), Trifolium pratense (red clover) | Phytoestrogenic[10] |

| Furocoumarins | Psoralen, Angelicin | Psoralea corylifolia, Angelica archangelica | Photosensitizing, Antiproliferative[2][10] |

| Stilbenoids | Moracin D | Morus alba (White Mulberry) | Anti-inflammatory, Antioxidant, Apoptotic[12] |

Discovery and Biosynthesis: A Mechanistic Perspective

The biosynthesis of benzofurans in plants often proceeds through the phenylpropanoid pathway. A common route involves the oxidative cyclization of stilbene precursors. This process is enzymatically controlled and leads to the formation of the core benzofuran structure, which can then be further modified by hydroxylation, methylation, and glycosylation to generate a diverse array of derivatives.

Below is a generalized diagram illustrating a plausible biosynthetic pathway for a 2-arylbenzofuran.

Caption: Generalized biosynthetic pathway of a 2-arylbenzofuran.

Isolation and Purification: A Practical Workflow

The isolation of substituted benzofurans from natural sources is a multi-step process that requires careful optimization to ensure the preservation of the target compounds. The choice of solvents and chromatographic techniques is critical and depends on the polarity and stability of the benzofuran derivatives.

Experimental Protocol: Isolation of a Benzofuran from Plant Material

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., roots, leaves).

-

Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent such as dichloromethane or ethyl acetate to extract the benzofurans.[12] A final extraction with methanol can be performed to isolate more polar compounds.

-

Rationale: This sequential extraction strategy facilitates a preliminary fractionation of the crude extract, simplifying the subsequent purification steps.

-

-

Preliminary Fractionation:

-

Concentrate the ethyl acetate extract under reduced pressure.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

-

Rationale: Silica gel chromatography is a robust and scalable method for the initial separation of compounds based on polarity.

-

-

Purification:

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water.

-

Rationale: Reverse-phase HPLC provides high-resolution separation, which is often necessary to isolate individual benzofuran derivatives from complex mixtures.

-

-

Structure Elucidation:

-

Characterize the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

-

Rationale: These techniques provide detailed structural information, allowing for the unambiguous identification of the isolated compounds.

-

PART 2: Synthetic Methodologies for Substituted Benzofurans

While natural sources provide a rich diversity of substituted benzofurans, chemical synthesis offers a more versatile and scalable approach to access both naturally occurring and novel derivatives for drug discovery and development.[9][15] Numerous synthetic strategies have been developed, each with its own advantages and limitations.

Key Synthetic Strategies

The synthesis of the benzofuran core can be broadly categorized into methods that form the furan ring onto a pre-existing benzene ring and those that construct both rings concurrently.[8] Some of the most prominent methods include:

-

Perkin Rearrangement: This classic method involves the base-catalyzed rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[16][17] It is a reliable method for the synthesis of this particular class of benzofurans.[16]

-

Wittig Reaction: The intramolecular Wittig reaction of appropriate phosphorus ylides provides a versatile route to a variety of substituted benzofurans.[18][19][20]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal catalysis.[21] The Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization, is a powerful and widely used method for the synthesis of 2-substituted and 2,3-disubstituted benzofurans.[10][22][23][24][25]

The following diagram illustrates a general workflow for the synthesis of a 2,3-disubstituted benzofuran via a Sonogashira coupling and subsequent cyclization.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. actascientific.com [actascientific.com]

- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 15. divyarasayan.org [divyarasayan.org]

- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 18. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Benzofuran synthesis [organic-chemistry.org]

- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 24. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of Brominated Benzofuran Derivatives

Foreword: The Strategic Role of Bromination in Enhancing the Pharmacological Profile of Benzofuran Scaffolds

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Found in numerous natural products and synthetic compounds, this core structure is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] However, the therapeutic potential of the basic benzofuran ring is often modest. Strategic chemical modification is the key to unlocking its full pharmacological power.

This guide focuses on a particularly effective modification: bromination. The introduction of bromine atoms into the benzofuran structure is not a trivial substitution; it is a strategic decision rooted in fundamental principles of medicinal chemistry. Halogenation, and specifically bromination, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] The ability of bromine to form "halogen bonds"—strong, non-covalent interactions with nucleophilic sites on proteins and enzymes—can significantly enhance target engagement and, consequently, biological activity.[5] This document provides an in-depth exploration of the diverse biological activities of brominated benzofuran derivatives, detailing the mechanisms of action, summarizing key efficacy data, and providing validated experimental protocols for their evaluation.

Section 1: Potent Anticancer Activity Forged by Bromine

The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in oncology.[5] Brominated benzofuran derivatives have emerged as a highly promising class of compounds, frequently demonstrating potent cytotoxicity against a range of human cancer cell lines, often with selectivity over non-cancerous cells.[6][7]

Mechanistic Insights: Driving Cancer Cells Toward Apoptosis

The addition of bromine to the benzofuran scaffold consistently results in a significant increase in anticancer activity.[5] This enhanced cytotoxicity is not merely a non-specific toxic effect but is often orchestrated through specific molecular pathways that induce programmed cell death (apoptosis) and halt cell proliferation.

-

Induction of Apoptosis: A primary mechanism of action for many brominated benzofurans is the induction of apoptosis. Studies have shown that these compounds can significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes in the apoptotic cascade.[6] For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as potent inducers of apoptosis in leukemia cells.[8] The bromo derivative of a benzofuran-based oxadiazole conjugate, was found to be the most efficient against HCT116 colon cancer cells, inducing apoptosis via the suppression of glycogen synthase kinase-3β (GSK3β).[9]

-

Cell Cycle Arrest: Beyond inducing apoptosis, some derivatives can arrest the cell cycle at specific phases. For example, treatment with certain benzofuran derivatives has been shown to induce G2/M phase arrest in cervical and breast cancer cells, preventing them from proceeding through mitosis and ultimately leading to cell death.[9][10]

-

Enzyme and Pathway Inhibition: Brominated benzofurans can also target specific signaling pathways critical for cancer cell survival and proliferation. Some derivatives have been designed as inhibitors of the mTOR signaling pathway, a central regulator of cell growth and metabolism that is often dysregulated in cancer.[10][11] Others have shown inhibitory activity against protein kinases like CDK2, which are essential for cell cycle progression.[10]

-

DNA Interaction: Preliminary evidence suggests that some brominated benzofurans may interact directly with DNA. In biochemical assays, these compounds were found to inhibit the cleavage of plasmid DNA by restriction endonucleases, similar to the action of known DNA intercalating agents like daunorubicin.[3][6] This interaction could disrupt DNA replication and transcription, contributing to their cytotoxic effects.

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified apoptotic pathway commonly activated by brominated benzofuran derivatives, leading to programmed cell death.

Caption: Apoptotic pathway induced by brominated benzofurans.

Quantitative Data: Cytotoxicity Profile

The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of the cell population.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(Bromomethyl)-benzofuran derivative | HL60 (Leukemia) | 0.1 | [5] |

| 3-(Bromomethyl)-benzofuran derivative | K562 (Leukemia) | 5.0 | [5] |

| Bromo-benzofuran-oxadiazole conjugate (14c) | HCT116 (Colon) | 3.27 | [9] |

| Fluorinated/Brominated Benzofuran (Compound 12) | SiHa (Cervical) | 1.10 | [9] |

| Fluorinated/Brominated Benzofuran (Compound 12) | HeLa (Cervical) | 1.06 | [9] |

| N-(5-(2-bromobenzyl)thiazole-2-yl)benzofuran-2-carboxamide | HCC (Hepatocellular) | - | [6] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of brominated benzofuran derivatives on adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the brominated benzofuran derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Broad-Spectrum Antimicrobial Activity

Benzofuran derivatives are recognized for their anti-infective properties against a range of microorganisms, including bacteria and fungi.[5][12] The introduction of bromine atoms often potentiates this activity, leading to compounds with significant inhibitory effects against clinically relevant pathogens.

Structure-Activity Relationship (SAR) in Antimicrobial Action

The position and number of bromine substituents play a critical role in determining the antimicrobial potency.

-

Antibacterial Activity: Compounds featuring two bromo substituents, for instance at the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring, have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13]

-

Antifungal Activity: Derivatives containing a halogen in the aromatic ring have shown notable antifungal activity.[14] The combination of a brominated benzofuran ring with other heterocyclic moieties like pyrazoles or oxadiazoles can also yield compounds with moderate to good activity against fungal strains such as Candida albicans and Aspergillus flavus.[12][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Type | Microorganism | MIC (µmol/L or µg/mL) | Reference |

| 5-Bromo, 4'-Bromo benzofuran barbitone derivative | Various bacteria | 29.76 - 31.96 µmol/L | [13] |

| 5-Bromo, 4'-Bromo benzofuran barbitone derivative | Various fungi | 12.50 - 66.49 µmol/L | [13] |

| Brominated 3-benzofurancarboxylic acid derivative | Staphylococcus aureus | Active | [14] |

| Brominated 3-benzofurancarboxylic acid derivative | Candida albicans | Active | [14] |

| Brominated benzofuran derivative (Compound 7) | Gram-positive strains | 16 - 64 µg/mL | [8] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a standard workflow for determining the antimicrobial efficacy of new chemical entities.

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for quantifying the in vitro activity of antimicrobial agents.

Principle: A standardized suspension of bacteria is tested against doubling dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Methodology:

-

Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the brominated benzofuran compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Reading: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control well.

Section 3: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders.[15] Brominated benzofurans have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key pro-inflammatory mediators.[16][17]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are linked to their ability to suppress cellular machinery responsible for the inflammatory response.

-

Inhibition of Inflammatory Enzymes: Several fluorinated and brominated benzofuran derivatives have been shown to significantly inhibit the activity and expression of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[15][17]

-

Suppression of Nitric Oxide (NO) Production: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibit the expression of inducible nitric oxide synthase (iNOS or NOS2) and subsequent production of nitric oxide (NO), a key signaling molecule in inflammation.[15][18]

-

Reduction of Pro-inflammatory Cytokines: The secretion of pro-inflammatory cytokines is also curtailed. Studies have shown that treatment with brominated benzofurans can decrease the secretion of mediators like Interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2).[10][15]

The presence of bromine, often in conjunction with fluorine or hydroxyl groups, appears to enhance these biological effects.[15][17]

Visualizing the Inflammatory Cascade

This diagram shows the points at which brominated benzofurans can interrupt the inflammatory signaling cascade in a macrophage.

Caption: Inhibition of inflammatory mediators by brominated benzofurans.

Quantitative Data: Inhibition of Inflammatory Mediators

The potency of anti-inflammatory compounds is measured by their IC50 values for the inhibition of specific mediators.

| Compound Type | Mediator Inhibited | IC50 (µM) | Cell Line | Reference |

| Fluorinated/Brominated Benzofuran Derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | Macrophage | [17] |

| Fluorinated/Brominated Benzofuran Derivatives | Nitric Oxide (NO) | 2.4 - 5.2 | Macrophage | [17] |

| Fluorinated/Brominated Benzofuran Derivatives | Prostaglandin E2 | 1.1 - 20.5 | Macrophage | [17] |

| Aza-benzofuran Derivative (Compound 1) | Nitric Oxide (NO) | 17.31 | RAW 264.7 | [18] |

| Aza-benzofuran Derivative (Compound 3) | Nitric Oxide (NO) | 16.5 | RAW 264.7 | [18] |

Experimental Protocol: Griess Assay for Nitrite (NO) Determination

This protocol is used to quantify NO production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration and can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the brominated benzofuran derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

-

Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample and standard well. Incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Section 4: Neuroprotective Effects and Therapeutic Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, with excitotoxicity and oxidative stress being key pathological drivers.[19][20] Benzofuran derivatives have shown promise as neuroprotective agents, and bromination can be a key feature in optimizing this activity.[5][21]

Mechanisms of Neuroprotection

-

Anti-Excitotoxic Effects: Excitotoxicity refers to neuronal death caused by the overactivation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. Certain benzofuran-2-carboxamide derivatives have demonstrated a potent ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity.[19] This suggests they may act as NMDA receptor antagonists or modulate downstream signaling pathways.

-

Antioxidant Activity: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal damage.[19] Benzofuran derivatives have been shown to possess antioxidant properties, including the ability to scavenge free radicals (like the DPPH radical) and inhibit lipid peroxidation in brain tissue, thereby protecting neurons from oxidative damage.[19]

-

Modulation of Neuro-related Pathways: In models of aluminum chloride-induced neurotoxicity, a novel benzofuran derivative was shown to ameliorate neuroinflammation and synaptic dysfunction. It exerted its neurotherapeutic activity by mitigating oxidative stress and regulating the expression of microRNAs (like miR-34a and miR-132) involved in neuronal health.[20]

Visualizing Neuroprotection

The following diagram illustrates how brominated benzofurans can counteract excitotoxic and oxidative insults to a neuron.

Caption: Dual neuroprotective action against excitotoxicity and oxidative stress.

Experimental Protocol: Assessing Neuroprotection Against NMDA-Induced Excitotoxicity

This protocol allows for the evaluation of a compound's ability to protect neurons from glutamate-induced cell death.

Principle: Primary neuronal cultures are exposed to a toxic concentration of NMDA. The neuroprotective effect of a test compound is determined by its ability to preserve cell viability, which can be measured using assays like the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

Step-by-Step Methodology:

-

Primary Culture Preparation: Isolate and culture primary cortical neurons from embryonic day 18 rat brains according to established protocols.

-

Compound Treatment: After 7-10 days in vitro, treat the neuronal cultures with various concentrations of the brominated benzofuran derivative for 1-2 hours prior to the excitotoxic insult.

-

NMDA Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for 20-30 minutes in a controlled buffer solution.

-

Recovery: Wash the cells and return them to their original culture medium (which may or may not contain the test compound) and incubate for 24 hours.

-

Viability Assessment (LDH Assay):

-

Collect the culture medium to measure released LDH (a marker of cell death/membrane rupture).

-

Lyse the remaining cells to measure the total LDH content.

-

Quantify LDH activity using a commercially available colorimetric assay kit. .

-

-

Data Analysis: Calculate the percentage of neuroprotection as the reduction in LDH release in compound-treated wells compared to wells treated with NMDA alone.

Conclusion and Future Perspectives

This guide has systematically detailed the significant and diverse biological activities of brominated benzofuran derivatives. The strategic incorporation of bromine into the benzofuran scaffold is a proven method for enhancing potency across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. The ability of bromine to improve target binding through halogen bonding and modify physicochemical properties underscores its importance in modern drug design.

The data summarized herein, from cytotoxicity and antimicrobial assays to anti-inflammatory and neuroprotective studies, collectively point to a class of compounds with immense therapeutic potential. The provided experimental protocols offer a validated framework for researchers and drug development professionals to further investigate and optimize these promising molecules. Future work should focus on elucidating more detailed mechanisms of action, exploring in vivo efficacy in animal models, and refining structure-activity relationships to design next-generation brominated benzofuran derivatives with superior potency and safety profiles.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jopcr.com [jopcr.com]

- 17. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 19. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Bromo-4-methylbenzofuran

A Hypothesis-Driven Approach for Drug Discovery Professionals

Executive Summary

7-Bromo-4-methylbenzofuran is a synthetic heterocyclic compound built upon the benzofuran scaffold. While direct biological data on this specific molecule is not available in current literature, its structural framework is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Derivatives of benzofuran have demonstrated a vast range of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[2][4][5][6] This guide presents a hypothesis-driven exploration of high-probability therapeutic targets for this compound, based on structure-activity relationships derived from analogous compounds.

This document serves as a roadmap for researchers, outlining the scientific rationale and detailed experimental workflows for investigating three primary target classes: Cholinesterases for neurodegenerative diseases, Protein Kinases for oncology, and Monoamine Oxidase B as a complementary neuroprotective target. By providing validated protocols and a logical framework for target validation, this guide aims to accelerate the preclinical investigation of this promising, yet unexplored, chemical entity.

Part 1: The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a core component of numerous natural products and synthetic compounds with significant therapeutic value.[6][7] Its rigid, planar structure and lipophilic nature allow it to effectively interact with a wide variety of biological macromolecules. The versatility of the benzofuran scaffold is evident in its presence in clinically approved drugs and a multitude of investigational agents.[6][8]

The biological activity of benzofuran derivatives is extensively documented across several therapeutic areas:

-

Neuroprotection: Many derivatives have been developed as inhibitors of key enzymes in neurodegenerative pathologies like Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[4][9][10][11]

-

Oncology: The scaffold is a common feature in inhibitors of protein kinases, tubulin polymerization, and other pathways central to cancer cell proliferation and survival.[12][13][14][15][16]

-

Antimicrobial: Benzofuran derivatives have shown potent activity against a range of bacterial and fungal pathogens.[1][7][17]

The specific substitutions on the this compound molecule—a bromine atom at position 7 and a methyl group at position 4—are anticipated to critically influence its target binding and pharmacokinetic properties. The bromine atom can participate in halogen bonding, a key interaction for enhancing binding affinity, while the methyl group can provide beneficial steric interactions within a target's binding pocket.[18][19]

Part 2: Hypothesis-Driven Target Exploration

Based on the extensive evidence for the bioactivity of the benzofuran scaffold, we propose the following high-priority target classes for this compound.

Target Class 1: Cholinesterases (AChE & BChE) in Alzheimer's Disease

Scientific Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[20] Inhibiting the enzymes that hydrolyze ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a clinically validated strategy to manage the symptoms of Alzheimer's.[20] In the brains of patients with advanced Alzheimer's, BChE activity becomes more prominent, making dual or selective BChE inhibitors particularly valuable.[20] Numerous studies have successfully identified potent AChE and BChE inhibitors based on the benzofuran scaffold, making this the primary hypothetical target class for this compound.[9][21][22][23][24]

Experimental Workflow for Target Validation:

Caption: Workflow for validating cholinesterase inhibition.

Detailed Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard methodologies for measuring AChE and BChE activity.

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

DTNB Reagent: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in phosphate buffer.

-

Substrates: 10 mM acetylthiocholine iodide (ATCI) for AChE and 10 mM S-butyrylthiocholine chloride (BTCC) for BChE in deionized water.

-

Enzymes: Human recombinant AChE and BChE, diluted in phosphate buffer to a working concentration (e.g., 0.2 U/mL).

-

Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of each concentration of the test compound solution. For the control, add 25 µL of buffer with 1% DMSO.

-

Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB reagent to each well.

-

Initiate the reaction by adding 25 µL of the respective substrate (ATCI or BTCC) to each well.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Target Class 2: Protein Kinases in Oncology

Scientific Rationale: Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13] The benzofuran scaffold has been successfully employed to develop inhibitors against various kinases, including Aurora B, Pim-1, and mTOR, demonstrating its suitability for interacting with the ATP-binding pocket of these enzymes.[12][14][25] The structural features of this compound make it a plausible candidate for development as a kinase inhibitor.

Experimental Workflow for Target Validation:

Caption: Workflow for validating protein kinase inhibition.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

Kinase Buffer: Appropriate buffer for the specific kinase being tested (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase: Recombinant protein kinase of interest (e.g., EGFR, Pim-1, Aurora B).

-

Substrate: A suitable peptide or protein substrate for the kinase.

-

ATP: At a concentration near the Km for the specific kinase.

-

Test Compound: Serial dilutions of this compound in kinase buffer with a final DMSO concentration ≤ 1%.

-

ADP-Glo™ Reagent & Kinase Detection Reagent: As supplied by the manufacturer (Promega).

-

-

Assay Procedure (384-well plate format):

-

In a white, opaque 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

-

Add 2 µL of the kinase solution.

-

Add 2 µL of a mixture containing the substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Target Class 3: Monoamine Oxidase B (MAO-B) in Neuroprotection

Scientific Rationale: Monoamine Oxidase B (MAO-B) is an enzyme that degrades neurotransmitters, including dopamine.[11] Its activity increases with age and is elevated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[11] Inhibition of MAO-B can increase dopamine levels and reduce the oxidative stress generated by its catalytic activity, offering both symptomatic and potentially disease-modifying benefits.[11] The benzofuran scaffold has been identified in compounds with MAO-B inhibitory activity, suggesting that this compound could also target this enzyme.[4]

Quantitative Data from Analogous Compounds

While no data exists for this compound, data from related benzofuran derivatives highlights their potential potency against these target classes.

| Compound Class | Target | Representative IC50 Values (µM) | Reference |

| 2-Arylbenzofuran Derivatives | BChE | 2.5 - 32.8 | [20] |

| Benzofuran-based Derivatives | AChE | 0.058 - 0.086 | [24] |

| Benzofuran Derivatives | mTOR | Potent cytotoxicity observed | [14] |

| Dibenzofuran Derivatives | Pim-1 Kinase | 0.035 - 0.37 | [25] |

| Benzofuran-Selenium Hybrid | MAO-B | Normalizes enzyme activity in vivo | [11] |

Part 3: Integrated Strategy and Future Directions

The proposed workflows provide a clear path for the initial characterization of this compound. A positive "hit" from any of the primary screens (IC50 < 10 µM for cholinesterases/MAO-B, or < 1 µM for kinases) should trigger a cascade of secondary investigations:

-

Selectivity Profiling: A hit against one kinase should be followed by screening against a broad panel of kinases to determine its selectivity profile, which is crucial for minimizing off-target effects.

-

Mechanism of Action Studies: Enzyme kinetics and molecular docking simulations will elucidate the nature of the inhibition (e.g., competitive, non-competitive) and predict the binding mode, providing a structural basis for future optimization.

-

Cellular Assays: In vitro enzymatic activity must be translated into a cellular context. For neuroprotective targets, assays measuring protection against oxidative stress or amyloid-beta toxicity are relevant. For oncology targets, cancer cell line proliferation assays and Western blots to confirm the inhibition of downstream signaling are essential.

-

ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for determining the compound's drug-like potential.

By systematically pursuing these validated targets, researchers can efficiently determine the therapeutic potential of this compound and lay the groundwork for a new generation of benzofuran-based therapeutics.

References

- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. easpublisher.com [easpublisher.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]

- 11. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzofuran: an emerging scaffold for antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Technical Guide to 7-Bromo-4-methylbenzofuran: A Versatile Building Block in Modern Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-methylbenzofuran is a strategically important heterocyclic building block in organic synthesis. Its unique substitution pattern—a reactive bromine atom at the 7-position suitable for cross-coupling and a methyl group at the 4-position influencing steric and electronic properties—renders it a highly valuable scaffold for the construction of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, reactivity profile, and core applications in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by detailed protocols and mechanistic diagrams. The aim is to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound in the synthesis of novel therapeutic agents and advanced functional materials.

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran ring system is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activity. Its derivatives are known to possess a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The versatility of the benzofuran core makes it a privileged structure in medicinal chemistry and drug discovery.

This compound emerges as a particularly useful intermediate due to its distinct functionalization. The bromine atom at the C7 position serves as a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. The methyl group at the C4 position provides a steric and electronic anchor that can influence the molecule's conformation and interaction with biological targets. This guide focuses on the practical application of this building block, bridging theoretical concepts with field-proven experimental protocols.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is directly linked to its structural and electronic characteristics.

| Property | Value |

| IUPAC Name | 7-bromo-4-methyl-1-benzofuran |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | Off-white to light yellow solid |

| Boiling Point | 138-140 °C (at 15 mmHg) |

The bromine atom, being an ortho-substituent to the furan oxygen, makes the C-Br bond highly susceptible to oxidative addition by palladium(0) catalysts, a critical initiation step in many cross-coupling reactions. The electron-donating nature of the furan oxygen and the methyl group can influence the electron density of the aromatic system, thereby modulating the reactivity of the C-Br bond.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C7-bromo position is the primary reaction site for building molecular complexity. Palladium-catalyzed reactions are the most efficient and widely used methods for this purpose.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl linkages by coupling an organohalide with a boronic acid or ester.[1]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). For aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are highly effective.[2][3] Ligands like SPhos or XPhos promote both the initial oxidative addition and the final reductive elimination step, leading to high turnover numbers.

-

Base: A base is crucial for activating the boronic acid. It forms a more nucleophilic "ate" complex, which facilitates the transmetalation step where the organic group is transferred from boron to palladium. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often with a small amount of water or in a biphasic solvent system to aid solubility and promote the formation of the active boronate species.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are typical choices, as they effectively solubilize the reactants and catalyst complex.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) and the ligand if required.

-

Add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of deionized water (e.g., dioxane/water 4:1 v/v) via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling (C-C Alkyne Formation)